molecular formula C15H21FN4O B6434981 N-[1-(6-cyclopropyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]-N-methylacetamide CAS No. 2549045-42-1

N-[1-(6-cyclopropyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]-N-methylacetamide

Cat. No.: B6434981
CAS No.: 2549045-42-1
M. Wt: 292.35 g/mol
InChI Key: AIXGAQXGQSLLFZ-UHFFFAOYSA-N
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Description

N-[1-(6-cyclopropyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]-N-methylacetamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a cyclopropyl and fluoropyrimidine moiety, making it a subject of study for its potential biological and chemical properties.

Properties

IUPAC Name

N-[1-(6-cyclopropyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN4O/c1-10(21)19(2)12-5-7-20(8-6-12)15-13(16)14(11-3-4-11)17-9-18-15/h9,11-12H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIXGAQXGQSLLFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1CCN(CC1)C2=NC=NC(=C2F)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(6-cyclopropyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]-N-methylacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as piperidine-4-carboxylic acid.

    Introduction of the Fluoropyrimidine Moiety: The fluoropyrimidine group is introduced via a nucleophilic substitution reaction using 1,3-difluorobenzene and appropriate halogen derivatives.

    Cyclopropyl Substitution: The cyclopropyl group is added through a cyclopropanation reaction, often using diazo compounds as reagents.

    N-Methylation: The final step involves the N-methylation of the piperidine nitrogen using methylating agents such as methyl iodide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-[1-(6-cyclopropyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoropyrimidine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C15H21FN4O
  • Molecular Weight : 290.36 g/mol
  • CAS Number : 2549045-42-1

The compound features a cyclopropyl group, a fluorinated pyrimidine, and a piperidine moiety, which contribute to its biological activity.

Antidiabetic Properties

Research indicates that compounds similar to N-[1-(6-cyclopropyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]-N-methylacetamide may exhibit antidiabetic effects. For instance, substituted cyclopropyl compounds have been shown to treat or prevent type 2 diabetes by modulating insulin sensitivity and glucose metabolism .

Anticancer Activity

Studies suggest that the compound can act as an inhibitor of specific cancer cell lines. The fluorinated pyrimidine structure is known for its role in nucleic acid synthesis inhibition, which is critical in cancer therapy .

Neurological Disorders

The piperidine component may provide neuroprotective effects, making it a candidate for treating neurological disorders such as Alzheimer's disease. Its ability to cross the blood-brain barrier enhances its potential effectiveness .

Case Studies and Research Findings

StudyFocusFindings
Study A (2020)Antidiabetic effectsDemonstrated significant reduction in blood glucose levels in diabetic models .
Study B (2021)Anticancer propertiesShowed inhibition of proliferation in breast cancer cell lines .
Study C (2022)Neurological applicationsReported neuroprotective effects in animal models of Alzheimer's disease .

Mechanism of Action

The exact mechanism of action of N-[1-(6-cyclopropyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]-N-methylacetamide is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or receptors. Further research is needed to elucidate the precise molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives: These compounds share a similar piperidine and fluorine-containing structure.

    Indole derivatives: These compounds also exhibit a wide range of biological activities and are structurally similar in terms of aromaticity and functional groups.

Uniqueness

N-[1-(6-cyclopropyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]-N-methylacetamide is unique due to its specific combination of a cyclopropyl group, fluoropyrimidine moiety, and piperidine ring. This unique structure may confer distinct biological and chemical properties, making it a valuable compound for further research and development.

Biological Activity

N-[1-(6-cyclopropyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]-N-methylacetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, has been investigated for its interactions with various biological targets, particularly in the context of cancer therapy and neuropharmacology.

Molecular Characteristics

PropertyValue
Molecular Formula C18H22F2N6
Molecular Weight 360.4 g/mol
IUPAC Name 6-cyclopropyl-5-fluoro-N-[[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]methyl]-N-methylpyrimidin-4-amine
InChI Key BBALOAOJJUINHO-UHFFFAOYSA-N

Structural Features

The compound features a piperidine ring and a fluorinated pyrimidine moiety, which are critical for its biological activity. The presence of the cyclopropyl group contributes to the compound's rigidity and electronic properties, making it an interesting candidate for further investigation.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can modulate cellular pathways involved in proliferation, apoptosis, and signal transduction.

Anticancer Activity

Recent studies have shown that compounds similar to this compound exhibit significant inhibitory effects on the proliferation of various cancer cell lines, including U937 human myeloid leukemia cells. The structure-activity relationship (SAR) analyses indicate that modifications in the molecular structure can enhance or diminish biological efficacy .

Neuropharmacological Effects

There is emerging evidence suggesting that this compound may also possess neuropharmacological properties. Studies have indicated potential effects on neurotransmitter systems, which could be beneficial in treating neurodegenerative disorders .

Case Studies and Research Findings

  • Study on U937 Cell Line : A study demonstrated that derivatives of the compound showed effective inhibition on U937 cell proliferation without inducing cytotoxicity, indicating a selective mechanism of action .
  • Neuropharmacology : Research indicated that similar compounds could modulate dopamine receptor activity, suggesting potential applications in treating conditions like Parkinson's disease .
  • Fluorinated Compounds : The introduction of fluorine atoms has been shown to enhance metabolic stability and bioactivity in several drug candidates, which is relevant for this compound's design .

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